molecular formula C18H22N4O2 B7642064 5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione

5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione

Cat. No. B7642064
M. Wt: 326.4 g/mol
InChI Key: TYBSQSVSGXCJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors. This compound is a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease.

Mechanism of Action

5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione acts as an agonist for α7 nicotinic acetylcholine receptors, which are widely distributed in the brain and play a key role in cognitive function, memory, and attention. Activation of α7 receptors by this compound leads to increased release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the release of acetylcholine, glutamate, and dopamine in the brain, leading to improved cognitive function and memory. It also reduces inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors, which allows for more precise targeting of these receptors compared to other compounds. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on 5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of interest is the development of more potent and long-lasting analogs of this compound, which may have greater therapeutic potential. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione can be synthesized using a multistep process involving the reaction of 2-(1-methylpyrazol-4-yl)benzaldehyde with butylamine, followed by cyclization with ethyl chloroformate and then reaction with 2,4-thiazolidinedione. The final product is purified using column chromatography.

Scientific Research Applications

5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione has been extensively studied for its potential therapeutic effects on various neurological disorders. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In schizophrenia, this compound has been shown to improve cognitive function and reduce negative symptoms in patients. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration.

properties

IUPAC Name

5-butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-4-12(2)16-17(23)22(18(24)20-16)11-13-7-5-6-8-15(13)14-9-19-21(3)10-14/h5-10,12,16H,4,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBSQSVSGXCJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(=O)N1)CC2=CC=CC=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.